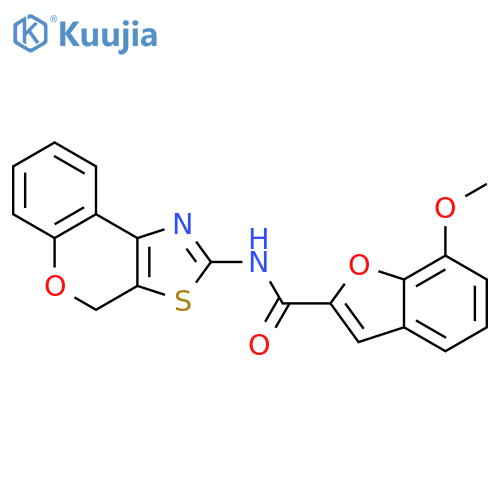

Cas no 921554-67-8 (N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)

N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide

- F2265-0149

- 921554-67-8

- N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

- N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

- AKOS024633655

- N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide

-

- インチ: 1S/C20H14N2O4S/c1-24-14-8-4-5-11-9-15(26-18(11)14)19(23)22-20-21-17-12-6-2-3-7-13(12)25-10-16(17)27-20/h2-9H,10H2,1H3,(H,21,22,23)

- InChIKey: GYVKZXBYVCMOIG-UHFFFAOYSA-N

- SMILES: O1C2=C(OC)C=CC=C2C=C1C(NC1=NC2C3=C(OCC=2S1)C=CC=C3)=O

計算された属性

- 精确分子量: 378.06742811g/mol

- 同位素质量: 378.06742811g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 27

- 回転可能化学結合数: 3

- 複雑さ: 564

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.1

- トポロジー分子極性表面積: 102Ų

N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2265-0149-20μmol |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2265-0149-30mg |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2265-0149-75mg |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2265-0149-15mg |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2265-0149-25mg |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2265-0149-5μmol |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2265-0149-10μmol |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2265-0149-1mg |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2265-0149-5mg |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2265-0149-10mg |

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide |

921554-67-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 |

N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide 関連文献

-

1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamideに関する追加情報

Professional Introduction to N-{4H-chromeno[4,3-d]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 921554-67-8)

N-{4H-chromeno[4,3-d]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide, identified by its CAS number 921554-67-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural complexity and biological activity, making it a subject of extensive research in medicinal chemistry.

The molecular structure of N-{4H-chromeno[4,3-d]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide incorporates multiple pharmacophoric elements that are known to interact with biological targets. The chromeno[4,3-d]thiazole core is a particularly interesting scaffold, as it has been demonstrated to possess antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxy group at the 7-position and the carboxamide functionality at the 2-position further enhances its potential as a bioactive molecule.

In recent years, there has been a surge in the development of small-molecule inhibitors targeting various therapeutic pathways. Among these, compounds that modulate enzyme activity and interfere with protein-protein interactions have shown promise in treating chronic diseases. N-{4H-chromeno[4,3-d]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide has been investigated for its potential to inhibit key enzymes involved in cancer progression. Studies have suggested that this compound may exert its effects by binding to specific domains of target proteins, thereby disrupting their normal function.

The synthesis of N-{4H-chromeno[4,3-d]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The chromeno[4,3-d]thiazole core is typically synthesized through cyclization reactions involving appropriate precursors. Subsequent functionalization at the 7-position with a methoxy group and at the 2-position with a carboxamide moiety are critical steps that determine the final biological activity of the compound.

The pharmacological profile of N-{4H-chromeno[4,3-d]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide has been evaluated through in vitro and in vivo studies. These investigations have revealed that the compound exhibits significant inhibitory activity against several cancer cell lines. The mechanism of action appears to involve interference with critical signaling pathways that regulate cell proliferation and survival. Additionally, preliminary studies suggest that this compound may have lower toxicity compared to existing chemotherapeutic agents, making it a promising candidate for further development.

The structural features of N-{4H-chromeno[4,3-d]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide also make it an attractive scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and molecular dynamics simulations, researchers can predict how this compound interacts with its biological targets. These insights can guide the optimization process aimed at improving potency, selectivity, and pharmacokinetic properties.

In conclusion, N-{4H-chromeno[4,3-d]thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide(CAS No. 921554-67-8) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activity position it as a valuable tool for further research into novel therapeutic strategies. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of next-generation therapeutics.

921554-67-8 (N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide) Related Products

- 1805919-60-1(4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-hydroxypyridine)

- 1824644-99-6(Benzenemethanamine, 3-fluoro-α-(fluoromethyl)-4-methyl-)

- 2877671-48-0(8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one)

- 2639457-33-1(1-[(tert-butoxy)carbonyl]-5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid)

- 1286732-12-4(N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-6-(1H-imidazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)

- 1805888-78-1(Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate)

- 922-15-6(methyl 2-(chloromethyl)prop-2-enoate)

- 1224169-47-4(2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride)

- 1443987-55-0(N-(oxepan-4-ylidene)hydroxylamine)

- 1601112-20-2(1-chloro-2-2-iodo-1-(propan-2-yloxy)ethylbenzene)